Olmesartan Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

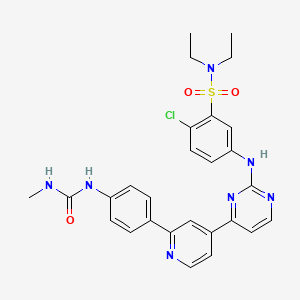

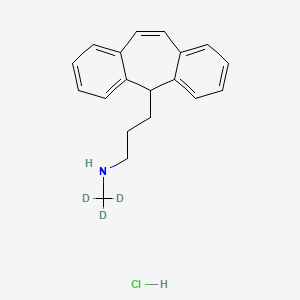

Olmesartan Methyl Ester is an intermediate in the synthesis of Olmesartan Medoxomil , an angiotensin II receptor antagonist and an anti-hypertensive agent . It is used alone or together with other medicines to treat high blood pressure (hypertension) .

Synthesis Analysis

An efficient synthetic method for olmesartan methyl ether from olmesartan or olmesartan medoxomil has been described . Theoretical calculations confirmed the thermodynamic control preference of methyl ether versus the antagonistic product methyl ester .Molecular Structure Analysis

This compound is an intermediate in the synthesis of Olmesartan medoxomil . The molecular weight of Olmesartan medoxomil is 558.585 Da . The molecular formula of Olmesartan medoxomil is C29H30N6O6 .Applications De Recherche Scientifique

Antihypertensive Properties and Synthesis : Olmesartan, as an AT1 antagonist, shows antihypertensive properties. The dissolution in methanol generates a bioactive methyl ether analogue, which retains pharmacological properties similar to olmesartan. Theoretical calculations have supported this and provided avenues for synthesizing novel drugs (Ntountaniotis et al., 2014).

Pharmacology of Olmesartan Medoxomil : Olmesartan medoxomil, a pro-drug, is rapidly converted to active olmesartan upon oral administration. In vitro studies show it as a potent, competitive, and selective AT1 receptor antagonist. It exhibits significant antihypertensive effects in animal models, with potential therapeutic applications in hypertension and renal diseases (Koike et al., 2001).

Bioactivation of Prodrug : Olmesartan medoxomil's prodrug form is developed for better oral bioavailability. It's suitable for once-daily administration, indicating its convenience and efficacy in hypertension treatment (Liederer, 2007).

Effects on Arterial Stiffness and Remodeling : Studies have explored the effects of olmesartan in combination with angiotensin II type 2 receptor stimulation, highlighting its role in preventing arterial stiffness and remodeling in hypertension models (Paulis et al., 2012).

Improvement of Oral Bioavailability : Research on improving olmesartan's oral bioavailability through ternary solid dispersion techniques has shown promising results. This enhances the solubility and dissolution rate of olmesartan, offering improved therapeutic outcomes (Zhang et al., 2020).

Synthesis Optimization : Efforts have been made to optimize the synthesis methods of olmesartan medoxomil, improving yield and quality, which is crucial for its effective pharmaceutical use (Mu Zi-qi, 2012).

Bioequivalence Studies : Comparative studies have confirmed the bioequivalence of different formulations of olmesartan, ensuring consistency and reliability in its therapeutic use (Changani et al., 2020).

LC-MS Method for Plasma Determination : Development of LC-MS methods for determining olmesartan in human plasma aids in monitoring its concentration and efficacy in treating hypertension (Musijowski et al., 2015).

Nano-Carriers for Transdermal Delivery : Development of nano-carriers for transdermal delivery of olmesartan offers an alternative route of administration, potentially enhancing bioavailability and reducing adverse effects (Kamran et al., 2016).

Adverse Effects and Enteropathy Association : Olmesartan has been associated with severe spruelike enteropathy, highlighting the importance of monitoring and managing potential adverse effects (Rubio-Tapia et al., 2012).

Mécanisme D'action

Biochemical Pathways

The primary biochemical pathway affected by Olmesartan is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, Olmesartan inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Olmesartan Methyl Ester is a prodrug that is rapidly and completely bioactivated by ester hydrolysis to Olmesartan during absorption from the gastrointestinal tract . The compound is then eliminated via the kidneys and liver .

Action Environment

The action of Olmesartan can be influenced by various environmental factors. For instance, the formulation of Olmesartan as nanocrystals has been shown to significantly improve its oral bioavailability . Furthermore, the presence of certain substances in the gastrointestinal tract can affect the rate of ester hydrolysis and thus the bioactivation of this compound .

Analyse Biochimique

Biochemical Properties

Olmesartan Methyl Ester interacts with various enzymes and proteins. It is a substrate for the human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine and is involved in the absorption of various acidic drugs . The uptake of this compound was observed in OATP2B1-expressing cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing intestinal absorption . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the angiotensin II receptor, blocking the actions of angiotensin II . This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It exhibits several-fold higher uptake in Caco-2 cells and greater permeability in rat jejunum compared to Olmesartan . It also shows stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral administration of this compound with 50 µM naringin to rats significantly reduced the area under the plasma concentration–time curve of Olmesartan to 76.9% .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a substrate for OATP2B1, and the naringin-sensitive transport system contributes to the improved intestinal absorption of this compound compared with its parent drug, Olmesartan .

Subcellular Localization

Given its role in the absorption of various acidic drugs, it is likely to be localized in areas where these processes occur .

Propriétés

IUPAC Name |

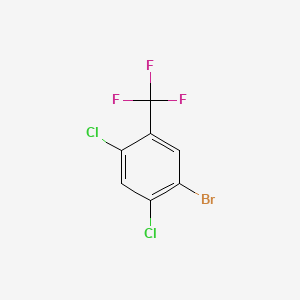

methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)33)21(24(32)34-4)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIYSFZDSWUHEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)

![[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B568806.png)

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)